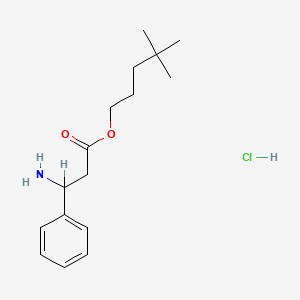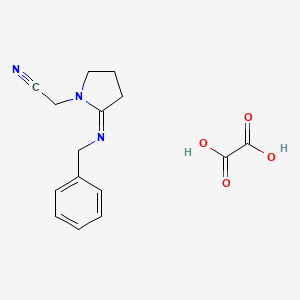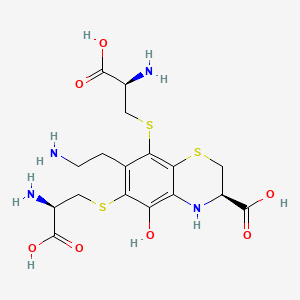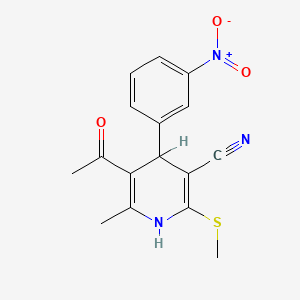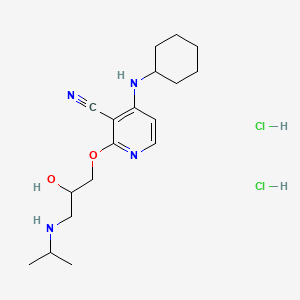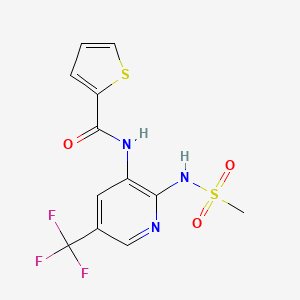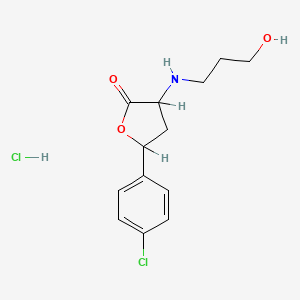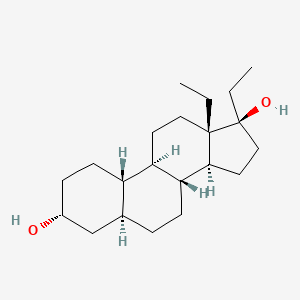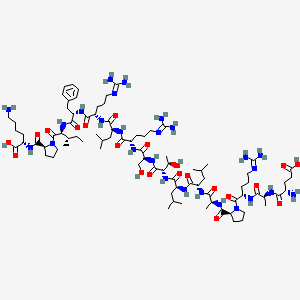
Tertomotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tertomotide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The final product undergoes rigorous purification and quality control to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tertomotide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can be modified through conjugation reactions to enhance its stability or efficacy .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for peptide bond formation. The reaction conditions include anhydrous solvents and inert atmosphere to prevent side reactions .
Major Products Formed
The primary product of the synthesis is this compound itself. during the purification process, side products such as truncated peptides or peptides with incorrect sequences may be formed and subsequently removed .
Applications De Recherche Scientifique
Oncology
Tertomotide has been extensively studied for its potential as a cancer vaccine. It targets telomerase, an enzyme overexpressed in many cancer cells, and stimulates an immune response to recognize and kill these cells. Clinical trials have investigated its efficacy in treating various cancers, including pancreatic cancer and non-small cell lung cancer .
Neurodegenerative Diseases
Recent research has explored the use of this compound in treating Alzheimer’s disease. It has shown promise in reducing amyloid-beta toxicity and exhibiting anti-inflammatory and antioxidant properties. Clinical trials are ongoing to evaluate its efficacy in this context .
Other Applications
This compound’s ability to modulate the immune system has also led to investigations into its potential use in other diseases, such as progressive supranuclear palsy and other neurodegenerative disorders .
Mécanisme D'action
Tertomotide exerts its effects by targeting telomerase, an enzyme that maintains telomeres and is overexpressed in many cancer cells. By activating the immune system, this compound induces a cytotoxic T-lymphocyte response against telomerase-expressing cells. This immune response helps in recognizing and killing cancer cells . Additionally, this compound has been shown to interact with heat shock proteins HSP70 and HSP90, contributing to its anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imetelstat: Another telomerase inhibitor used in cancer therapy.
GRN163L: A lipid-conjugated oligonucleotide that targets telomerase.
Telomestatin: A natural product that inhibits telomerase activity.
Uniqueness of Tertomotide
This compound is unique in its dual role as a cancer vaccine and a potential therapeutic agent for neurodegenerative diseases. Unlike other telomerase inhibitors, this compound not only targets cancer cells but also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound for various therapeutic applications .
Conclusion
This compound is a promising compound with diverse applications in oncology and neurodegenerative diseases. Its unique mechanism of action and ability to modulate the immune system make it a valuable candidate for further research and development.
Propriétés
| Tertomotide targets an enzyme called telomerase. Telomerase is seldom found in normal cell types but is overexpressed in most cancer cells. | |
Numéro CAS |
915019-08-8 |
Formule moléculaire |
C85H146N26O21 |
Poids moléculaire |
1868.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1 |
Clé InChI |
WZJRQXZSYQYFJV-QAXVQDKQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








